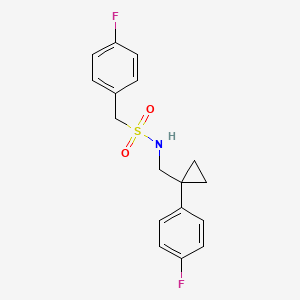

N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

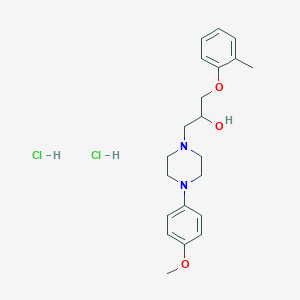

N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor. CRF1 receptors are widely distributed in the brain and play a crucial role in the regulation of stress responses, anxiety, and depression. CP-154,526 has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders.

Wissenschaftliche Forschungsanwendungen

Metabolism Studies

One significant application of N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide is in the field of metabolism studies. For instance, the metabolism of similar compounds in the 4-methylpiperazine-1-carbodithioc acid group has been extensively researched. A study focused on understanding the major metabolites of a newly synthesized compound, closely related to N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide, in rat bile. This was accomplished using high-performance liquid chromatography/tandem mass spectrometry with electrospray ionization, revealing extensive metabolism and identification of multiple metabolites (Jiang et al., 2007).

Synthesis of New Compounds

The synthesis of new amides containing an N-methylpiperazine fragment, closely related to N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide, has also been explored. This involves reactions of 1-methylpiperazine with various chlorides and esters, demonstrating the versatility and potential of N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide in synthesizing new chemical entities (Koroleva et al., 2011).

Drug Binding Affinities

Research into the structure-affinity relationships of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, a category that includes N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide, has been conducted. This involves testing for D3 receptor binding affinities to evaluate intrinsic activity, indicating potential applications in neurological or psychiatric drug development (Leopoldo et al., 2005).

Physicochemical and Biological Properties

Studies on poly(amido-amine)s carrying 2-methylpiperazine reveal insights into the basicity of amino groups and cytotoxic effects, which can be extrapolated to understand the physicochemical and biological properties of N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide (Ferruti et al., 2000).

Catalysis in Organic Synthesis

Additionally, N-methylpiperazine-functionalized compounds have been utilized in catalysis for organic synthesis. This includes the catalysis of the Gewald reaction, demonstrating the application of N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide in facilitating chemical reactions (Ma et al., 2012).

Wirkmechanismus

Zukünftige Richtungen

The future directions for research on “N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be investigated .

Eigenschaften

IUPAC Name |

N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2N3O/c1-16-4-6-17(7-5-16)12(18)15-9-2-3-10(13)11(14)8-9/h2-3,8H,4-7H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGBNKILXYHXGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 1-(2,5-dimethylphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylate](/img/structure/B2652738.png)

![N,5-bis(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2652739.png)

![N-Benzyl-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2652745.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2652746.png)

![5-(4-chlorobenzoyl)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B2652747.png)

![N-Ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2652749.png)

![5-[(4-Methylphenyl)thio]-2-furaldehyde](/img/structure/B2652750.png)

![3-(4-bromophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2652751.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide](/img/structure/B2652753.png)